Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is a chemical compound . It is prepared via reaction 4-Hydroxybenzene-1-benzothiomide with ethyl-2-chloro acetoacetate .
Synthesis Analysis
The synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate involves a reaction of 4-cyanophenol, NaOH, and ethanol mixed in a pressure bottle while heated to 80° C. Hydrogen sulfide gas is then introduced, and the pressure increased to 30-60 psi until the thioamidation is determined to be complete by HPLC .Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is represented by the formula C13H13NO3S . The InChI code for this compound is 1S/C13H13NO3S/c1-3-17-13(16)11-8(2)14-12(18-11)9-4-6-10(15)7-5-9/h4-7,15H,3H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate include donor–acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate include a melting point of 196–198 °C, and an IR (KBr) cm −1: 1696 (C=O ester), 3030 (C–H), 1506 (C=C), 1619 (C=N), 3210 (OH) .Scientific Research Applications
Multitargeted Bioactive Molecule
Thiazoles, including Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate, are important heterocyclics exhibiting a wide range of biological activities. They have been found to have antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .
Antibacterial Activity
Thiazole derivatives have been reported to have significant antibacterial activity . This makes Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate a potential candidate for the development of new antibacterial drugs.
Antifungal Activity
Similar to its antibacterial properties, thiazole derivatives also exhibit antifungal activity . This suggests that Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate could be used in the development of antifungal medications.
Anti-inflammatory Activity
Thiazole derivatives have been found to possess anti-inflammatory properties . Therefore, Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate could potentially be used in the treatment of inflammatory diseases.
Antitumor Activity
Thiazole derivatives have shown promising results in antitumor studies . This suggests that Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate could be explored further for its potential use in cancer therapy.
Antidiabetic Activity
Thiazole derivatives have been reported to have antidiabetic properties . This indicates that Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate could potentially be used in the management of diabetes.
Antioxidant Activity
Thiazole derivatives are known to exhibit antioxidant properties . This suggests that Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate could be used as a potential antioxidant.
Cholinesterase Inhibitor
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate has been synthesized in the hopes of finding effective cholinesterase inhibitors . This suggests its potential application in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is the bacterial enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Mode of Action
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, and acts as an antagonist . By targeting this ligase enzyme, the integrity of the bacterial cell can be dismantled, ultimately resulting in bacterial cell death .
Biochemical Pathways
The compound affects the biochemical pathway of peptidoglycan synthesis. Peptidoglycan is a major component of the bacterial cell wall, and its synthesis is crucial for maintaining the structural integrity of the cell . By inhibiting the enzyme UDP-N-acetylmuramate/L-alanine ligase, Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate disrupts the peptidoglycan synthesis pathway, leading to the death of the bacterial cell .
Result of Action
The result of the action of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is the death of bacterial cells . The compound shows significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibits inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-12(15)10-7-17-11(13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQDDUPBNHWQGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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